molecular formula C7H4N6O2 B15246482 4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid CAS No. 425366-36-5

4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid

Cat. No.: B15246482
CAS No.: 425366-36-5
M. Wt: 204.15 g/mol
InChI Key: MDNDLXNMVSSXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazole-fused pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrazine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1,2,3-triazole-5-carbonitrile with formamidine or acetamidine under specific conditions to form the desired triazolo[1,5-a]pyrazine derivative . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolo[1,5-a]pyrazine derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

425366-36-5

Molecular Formula

C7H4N6O2

Molecular Weight

204.15 g/mol

IUPAC Name

4-amino-3-cyanotriazolo[1,5-a]pyrazine-6-carboxylic acid

InChI

InChI=1S/C7H4N6O2/c8-1-3-5-6(9)10-4(7(14)15)2-13(5)12-11-3/h2H,(H2,9,10)(H,14,15)

InChI Key

MDNDLXNMVSSXHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C2=C(N=NN21)C#N)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.